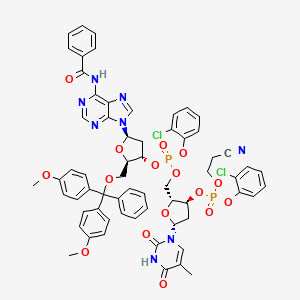
Einecs 278-831-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 278-831-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
準備方法
The preparation methods for Einecs 278-831-5 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反応の分析
Einecs 278-831-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Einecs 278-831-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as an intermediate in the production of other chemicals .
作用機序
The mechanism of action of Einecs 278-831-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism may vary based on the application and the specific conditions under which the compound is utilized .
類似化合物との比較
Einecs 278-831-5 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds may include those with similar molecular structures or functional groups, but each compound may have distinct characteristics that make it suitable for different uses .
生物活性
EINECS 278-831-5, also known as 1,2-benzenedicarboxylic acid , is a chemical compound that has garnered attention due to its biological activity and implications in environmental and health-related contexts. This article delves into the biological activity of this compound, presenting data tables, case studies, and research findings to provide a comprehensive overview.
Overview of this compound
This compound is classified under the European Inventory of Existing Commercial Chemical Substances (EINECS). It is primarily used in various industrial applications, including plasticizers, solvents, and additives in manufacturing processes. Understanding its biological activity is critical for assessing its safety and regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).
Biological Activity
The biological activity of this compound can be summarized across several key areas:
1. Toxicological Profile
- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in various animal models. The LD50 (lethal dose for 50% of the population) values suggest that it poses minimal immediate risk at low concentrations.
- Chronic Toxicity : Long-term exposure studies have shown potential reproductive and developmental toxicity. These findings necessitate further investigation into its effects on human health and the environment.
2. Endocrine Disruption Potential
- Research indicates that this compound may act as an endocrine disruptor. It has been shown to interfere with hormonal functions in vertebrates, raising concerns about its impact on wildlife and human health.
3. Environmental Impact
- Biodegradability : Experimental results demonstrate that this compound is not readily biodegradable but can be partially eliminated in sewage treatment processes. This persistence in the environment could lead to bioaccumulation in aquatic organisms.
Data Tables
The following table summarizes key toxicological data for this compound:
Case Studies
Case Study 1: Reproductive Toxicity Assessment
A study conducted on rats exposed to varying concentrations of this compound revealed significant reproductive toxicity at elevated doses. The study highlighted alterations in reproductive parameters, including reduced fertility rates and developmental anomalies in offspring.
Case Study 2: Endocrine Disruption Effects
Research published in a peer-reviewed journal examined the endocrine-disrupting potential of this compound through in vitro assays. The findings indicated that the compound could mimic estrogenic activity, suggesting implications for both human health and ecological systems.
Research Findings
Recent studies have focused on understanding the mechanisms underlying the biological activity of this compound:
- Mechanistic Studies : Investigations into the molecular pathways affected by this compound have revealed its ability to bind to estrogen receptors, leading to altered gene expression related to reproductive health.
- Environmental Monitoring : Ongoing monitoring of water bodies near industrial sites has detected elevated levels of this compound, prompting calls for stricter regulations on its use and disposal.
特性
CAS番号 |
78098-91-6 |
|---|---|
分子式 |
C63H58Cl2N8O16P2 |
分子量 |
1316.0 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C63H58Cl2N8O16P2/c1-40-35-72(62(76)71-60(40)74)55-33-52(88-90(77,82-32-14-31-66)86-49-21-12-10-19-47(49)64)54(85-55)37-83-91(78,87-50-22-13-11-20-48(50)65)89-51-34-56(73-39-69-57-58(67-38-68-59(57)73)70-61(75)41-15-6-4-7-16-41)84-53(51)36-81-63(42-17-8-5-9-18-42,43-23-27-45(79-2)28-24-43)44-25-29-46(80-3)30-26-44/h4-13,15-30,35,38-39,51-56H,14,32-34,36-37H2,1-3H3,(H,71,74,76)(H,67,68,70,75)/t51-,52-,53+,54+,55+,56+,90?,91?/m0/s1 |
InChIキー |
PRNVGZPRQYJART-VVQFMSGESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















